Poliumoside is a natural product found in Barleria lupulina, Orobanche caryophyllacea, and other organisms with data available.
Poliumoside
CAS No.: 94079-81-9
Cat. No.: VC1794149
Molecular Formula: C35H46O19
Molecular Weight: 770.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94079-81-9 |
|---|---|
| Molecular Formula | C35H46O19 |
| Molecular Weight | 770.7 g/mol |
| IUPAC Name | [6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C35H46O19/c1-14-24(41)26(43)28(45)33(50-14)49-13-22-31(53-23(40)8-5-16-3-6-18(36)20(38)11-16)32(54-35-29(46)27(44)25(42)15(2)51-35)30(47)34(52-22)48-10-9-17-4-7-19(37)21(39)12-17/h3-8,11-12,14-15,22,24-39,41-47H,9-10,13H2,1-2H3/b8-5+ |
| Standard InChI Key | YMWRMAOPKNYHMZ-VMPITWQZSA-N |
| Isomeric SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)C)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
Poliumoside is characterized by a complex structure with the IUPAC name [6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate . Its molecular formula is C35H46O19, featuring multiple hydroxyl groups that contribute to its high polarity and water solubility . The structure includes a caffeoyl moiety, which is likely responsible for many of its antioxidant properties .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Poliumoside
The high number of hydroxyl groups in poliumoside results in strong hydrogen bonding potential, explaining its high water solubility despite its relatively large molecular size. The negative XlogP value (-1.60) confirms its hydrophilic nature . For laboratory use, poliumoside is typically stored at 2-8°C to maintain stability .
Natural Sources and Distribution
Poliumoside has been isolated from various plant species across different families. The compound has been reported in:
This wide distribution across taxonomically diverse plant families suggests the ecological significance of poliumoside, possibly in plant defense mechanisms against pathogens and oxidative stress.
Pharmacokinetics
Absorption and Distribution
A validated ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS) method has been employed to study the pharmacokinetics of poliumoside in rat plasma . Following oral administration (200 mg/kg), poliumoside demonstrates rapid absorption with a Tmax of approximately 30 minutes, indicating efficient uptake through the gastrointestinal tract . Despite this rapid absorption, the maximum plasma concentration (Cmax) remains relatively low at 561 ng/mL, suggesting limited systemic availability .
Bioavailability
The absolute bioavailability of poliumoside has been reported to be remarkably low at 0.69% . This poor bioavailability is comparable to other phenylethanoid glycosides and is likely attributable to extensive metabolism in the gastrointestinal tract . The complex microbial ecosystem of the gut, with its powerful metabolic capacity, may directly decrease absorption of poliumoside and contribute to its limited bioavailability .
Table 2: Pharmacokinetic Parameters of Poliumoside in Rats
| Parameter | Oral Administration (200 mg/kg) | Intravenous Administration (10 mg/kg) |
|---|---|---|
| Tmax | 30 min | - |
| Cmax | 561 ng/mL | - |
| AUC0−t | 146 ± 9.88 μg/mL*min | - |
| MRT | 15.41 ± 4.17 h | 0.74 ± 0.29 h |
| Bioavailability | 0.69% | - |
Pharmacological Activities
Anti-diabetic Properties
Poliumoside exhibits significant inhibitory effects against two key factors involved in diabetes complications: advanced glycation end product (AGE) formation and aldose reductase activity.
Advanced glycation end products are implicated in the development of diabetic complications through protein modification. Poliumoside demonstrates potent inhibition of AGE formation with IC50 values ranging from 4.6 to 25.7 μM .
Additionally, poliumoside shows remarkable inhibitory activity against rat lens aldose reductase (RLAR), with IC50 values reported between 0.85 and 8.47 μM . This enzyme catalyzes the reduction of glucose to sorbitol in the polyol pathway, which is implicated in diabetic complications such as cataracts and neuropathy.
Anti-inflammatory and Antioxidant Effects
Recent research has revealed poliumoside's protective effects against type 2 diabetes-related osteoporosis (T2DOP) . A study using a murine model of T2DOP demonstrated that poliumoside counters high-glucose and high-fat (HGHF)-induced bone degradation and ferroptosis . Treatment with poliumoside resulted in:
-
Elevated glutathione (GSH) levels
-
Decreased malondialdehyde (MDA) concentrations
-
Reduced lipid peroxidation
-
Diminished mitochondrial reactive oxygen species (ROS)
-
Increased bone density
-
Enhanced glutathione peroxidase 4 (GPX4) markers
These findings suggest poliumoside's potential in managing diabetes-related bone complications through its antioxidant properties.
Antimicrobial Activities
Poliumoside exhibits antibacterial properties, particularly against biofilm-forming Staphylococcus aureus in mice . This activity could be valuable in managing bacterial infections, especially those involving biofilm formation, which are often resistant to conventional antibiotics.
Other Biological Activities
Additional reported activities of poliumoside include:
Mechanism of Action
The protective effects of poliumoside against T2DOP appear to be mediated through activation of the Nuclear factor erythroid 2-related factor 2/Glutathione peroxidase 4 (Nrf2/GPX4) signaling pathway . This activation inhibits ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation .
Analytical Methods
Several analytical methods have been developed for the detection and quantification of poliumoside in biological samples and plant materials. A rapid and selective UPLC/Q-TOF-MS method has been validated for the determination of poliumoside in rat plasma . This method offers several advantages:
-
Requires only 3 minutes for analysis time
-
Improves accuracy compared to previous methods
-
Enables efficient pharmacokinetic studies
-
Uses protein precipitation with 10% trichloroacetic acid for sample preparation
-
Employs a Waters BEH C18 column (2.1 × 100 mm, 1.7 μm) for chromatographic separation
-
Achieves a linear calibration curve over the range of 50-10,000 ng/mL (r2 > 0.99)
-
Demonstrates intra-day or inter-day precision less than 7.97% and accuracy within -7.00% to 3.36%
This analytical approach has significantly contributed to understanding poliumoside's pharmacokinetic profile and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume